1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone
Description
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone is a bicyclic amine derivative featuring a fused azabicyclo[3.2.1]octane core with an acetyl group at the 3-position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their conformational rigidity, which enhances binding specificity to biological targets such as neurotransmitter receptors and enzymes . Its synthesis typically involves reductive cyclization of nitroenamines derived from substituted lactams, yielding 3,6-diazabicyclo[3.2.1]octane intermediates that are subsequently acylated to introduce the ethanone moiety . The compound’s structural uniqueness lies in its bicyclic framework, which restricts rotational freedom and optimizes pharmacophore alignment for therapeutic applications.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(3,6-diazabicyclo[3.2.1]octan-3-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-8(5-10)9-3-7/h7-9H,2-5H2,1H3 |
InChI Key |
ICFUYEDSJURESR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2CC(C1)NC2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Methods for Framework Construction
The patent literature (CN113527295A) describes an elegant approach to synthesizing 3,6-diazabicyclo[3.2.1]octane derivatives using catalytic methods. This approach involves:
- Utilization of silver catalysts combined with chiral phosphine-amide ligands
- Reaction with terminal alkene amides and azomethine ylides
- Subsequent transformations to afford the desired bicyclic products
This method reportedly delivers high yields (67-97%) with excellent enantiomeric excess values (91-96%), making it a promising approach for constructing the core structure of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone.
Specific Synthetic Routes to this compound
N-Acetylation Strategies for Diazabicyclo Compounds
After constructing the 3,6-diazabicyclo[3.2.1]octane core structure, the introduction of the acetyl group at the N-3 position is required to complete the synthesis of this compound. Several approaches could be employed for this transformation:
Direct Acetylation with Acetylating Agents : Treatment of the diazabicyclo[3.2.1]octane with acetyl chloride or acetic anhydride in the presence of a suitable base (triethylamine, pyridine, or sodium hydroxide) represents a straightforward approach. Typical reaction conditions include:
- Temperature: 0-25°C
- Solvent: Dichloromethane, tetrahydrofuran, or acetonitrile
- Base: 1.0-1.5 equivalents of triethylamine or pyridine
- Reaction time: 2-8 hours
Coupling with Acetic Acid : This approach would utilize coupling reagents similar to those described for related compounds in the literature:
- Coupling reagents: 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (HOBt), 4-dimethylaminopyridine (DMAP)
- Solvent: Dichloromethane
- Temperature: Room temperature
- Reaction time: 12-24 hours
Selective N-Acetylation : The presence of two nitrogen atoms in the diazabicyclo[3.2.1]octane structure presents a regioselectivity challenge. Strategies to achieve selective acetylation at the N-3 position could include:
- Exploiting inherent differences in nucleophilicity between the two nitrogen atoms
- Employing protective group strategies
- Utilizing directing effects from existing functional groups
- Controlling reaction kinetics through temperature and reagent concentration
Adaptation of Related Synthetic Procedures
The literature contains synthetic procedures for structurally related diazabicyclo compounds that could be adapted for the synthesis of this compound. For example, search result describes coupling reactions for the synthesis of 6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane derivatives:
Coupling with Hydroxybenzotriazole and Carbodiimide : This approach has shown good yields (82-88%) for the formation of amide bonds in related diazabicyclo compounds.
HATU-Mediated Coupling : The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with N-ethyl-N,N-diisopropylamine in dichloromethane has demonstrated effectiveness (79% yield) for similar transformations.
These methodologies could potentially be modified to accommodate the specific structural features of this compound.
Optimization of Reaction Parameters
The successful synthesis of this compound requires careful optimization of various reaction parameters. Based on the available literature for related compounds, several key factors warrant consideration:
Solvent Effects
The choice of solvent significantly impacts reaction efficiency and selectivity. For diazabicyclo compounds, the following solvents have demonstrated utility:
Dichloromethane : Commonly employed for coupling reactions and acetylations due to its aprotic nature and ability to dissolve a wide range of organic compounds.
Tetrahydrofuran : Useful for reactions involving organometallic reagents and reducing agents.
Acetonitrile : Provides a polar aprotic environment that can facilitate nucleophilic substitution reactions.
Alcohols (Methanol, Ethanol, Isopropanol) : Often used in hydrogenation steps, such as those described for similar compounds.
Temperature Control
Reaction temperature plays a crucial role in controlling selectivity and preventing side reactions:
Low Temperatures (0-5°C) : Often employed for acetylation reactions to enhance regioselectivity.
Room Temperature (20-25°C) : Most coupling reactions for similar diazabicyclo compounds are conducted at ambient temperature.
Elevated Temperatures (60-80°C) : May be required for certain cyclization steps but should be carefully controlled to prevent decomposition.
Catalyst Selection
The choice of catalyst significantly influences reaction outcome:
Silver Catalysts : Patent CN113527295A highlights the effectiveness of silver catalysts combined with chiral phosphine-amide ligands for constructing the diazabicyclo core with high stereoselectivity.
Palladium Catalysts : Potentially useful for hydrogenation steps, as demonstrated in the synthesis of related compounds.
Lewis Acids : May facilitate certain cyclization reactions by activating carbonyl groups.
Purification and Characterization Strategies
Chromatographic Purification
Purification of this compound and its synthetic intermediates typically relies on chromatographic techniques:
Column Chromatography : The patent literature indicates successful purification using ethyl acetate and petroleum ether as eluents.
Preparative HPLC : For obtaining high-purity material, particularly for final compounds destined for biological evaluation.
Recrystallization : Where applicable, recrystallization from appropriate solvent systems can provide highly pure material.
Analytical Characterization
Comprehensive characterization of this compound requires multiple analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H NMR is essential for confirming structural features, particularly the presence and position of the acetyl group
- ¹³C NMR provides information about the carbon framework
- 2D techniques (COSY, HSQC, HMBC) help establish connectivity
Mass Spectrometry :
- High-resolution mass spectrometry for molecular formula confirmation
- Fragmentation patterns for structural verification
Infrared Spectroscopy :
- Identification of key functional groups, particularly the C=O stretching of the acetyl group
X-ray Crystallography :
- Definitive confirmation of the three-dimensional structure
- Particularly valuable for verifying stereochemistry
Chiral HPLC :
- Assessment of enantiomeric purity when stereoselective methods are employed
Comparative Analysis of Synthetic Routes
Based on the available literature, several synthetic approaches can be compared for their potential utility in synthesizing this compound:
Table 2. Comparative Analysis of Potential Synthetic Routes to this compound
Scale-Up Considerations
Transitioning from laboratory-scale synthesis to larger-scale production presents several challenges and considerations:
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: Its rigid structure makes it a valuable scaffold for designing enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target but often include inhibition or activation of enzymatic activity or receptor signaling.
Comparison with Similar Compounds
Bicyclic Framework Variations
- Positional Isomerism: Shifting the diaza groups from 3,6- to 3,8-positions (e.g., 1-(3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl)ethanone vs. the parent compound) alters steric and electronic environments.
- Substituent Effects: Electron-Withdrawing Groups: The trifluoroacetyl derivative (C9H16N2O) shows increased lipophilicity (logP ~1.48) compared to the parent ethanone, enhancing blood-brain barrier penetration . Bulkier Groups: The diphenylmethyl-propionyl analog (C22H26N2O) introduces significant steric bulk, which may reduce binding affinity but improve selectivity for hydrophobic binding pockets .
Biological Activity
1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone is a bicyclic compound notable for its unique structural features, including the incorporation of nitrogen atoms within a bicyclic framework. The compound's molecular formula is C8H14N2O, with a molecular weight of approximately 158.21 g/mol. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and antiviral domains.
Structural Characteristics
The bicyclo[3.2.1]octane core of this compound facilitates interactions with various biological targets, potentially modulating enzyme activities or receptor functions. The presence of the ethanone functional group enhances its reactivity, making it an interesting candidate for further biological evaluations.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone | C9H15NO | Contains an azabicyclic structure without nitrogen in the bridgehead position |
| 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone | C8H13NO2 | Incorporates an oxygen atom into the bicyclic framework |
| 1-(3,7-Diazabicyclo[3.3.1]nonan-3-yl)ethanone | C9H16N2O | Features a different bicyclic structure with additional nitrogen |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of diazabicyclo compounds can act as effective inhibitors against various bacterial strains, suggesting their potential use in developing new antibiotics .
- Antiviral Activity : The compound's structural features may also allow it to interact with viral targets, although specific studies on its antiviral efficacy remain limited.
Case Studies
- Antibacterial Efficacy : A study highlighted the antibacterial activity of diazabicyclo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Insecticidal Activity : In related research on diazabicyclo compounds, larvicidal activity was assessed against Aedes aegypti, a vector for several arboviruses including dengue and Zika virus. The findings suggested that structural modifications in diazabicyclo compounds could enhance their insecticidal properties .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or viral replication.
- Receptor Modulation : It may also interact with specific receptors in pathogens, altering their functionality and leading to reduced viability.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that allow for the efficient production of this compound with desired purity and yield . Exploring derivatives of this compound may lead to enhanced biological activity and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
